N-Phenyl-2-(propan-2-yl)aniline
Description
N-Phenyl-2-(propan-2-yl)aniline is a substituted aniline derivative characterized by a phenyl group attached to the nitrogen atom and an isopropyl (-CH(CH₃)₂) substituent at the 2-position of the aromatic ring. This compound belongs to the broader class of diarylamines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
38158-59-7 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-phenyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
InChI Key |
KXQBIWBOBYLPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-N-phenylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
- Aniline is dissolved in a suitable solvent such as ethanol or toluene.
- A base, such as sodium hydroxide or potassium carbonate, is added to the solution.
- Isopropyl halide (e.g., isopropyl bromide) is then added dropwise to the mixture.
- The reaction is allowed to proceed at a controlled temperature, usually around 50-70°C, for several hours.
- The product is isolated by extraction and purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-isopropyl-N-phenylaniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction under milder conditions and to improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone imines.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated anilines or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19N
- Molecular Weight : 191.31 g/mol
- IUPAC Name : N-phenyl-2-(propan-2-yl)aniline
- CAS Number : 38158-59-7
The compound features an isopropyl group attached to the nitrogen of the aniline structure, influencing its reactivity and interactions in various chemical processes.
Chemistry
-
Synthesis Intermediate :
- This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and polymers. Its structure allows for electrophilic aromatic substitution reactions, facilitating the formation of more complex molecules.
-
Catalysis :
- This compound is utilized as a ligand in catalytic processes, enhancing reaction efficiency in organic synthesis. Its ability to stabilize transition states makes it valuable in various catalytic cycles.
Biology
-
Enzyme Inhibition Studies :
- The compound's aromatic amine structure allows it to interact with enzymes, making it a candidate for studies on enzyme inhibition and protein binding.
-
Biochemical Research :
- It has been explored for its potential biological activities, particularly in the modulation of metabolic pathways and enzyme interactions.
Medicine
-
Pharmaceutical Synthesis :
- This compound is a precursor in the synthesis of pharmaceutical agents, contributing to the development of new therapeutic drugs. Its derivatives have shown potential in treating various medical conditions due to their bioactive properties.
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential use as an antimicrobial agent.
Industry
- Specialty Chemicals Production :
- The compound is employed in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 16 µg/mL | Interference with metabolic pathways |
These findings suggest that structural modifications could enhance its antimicrobial efficacy.
Anticancer Activity
Research has shown promising results regarding the anticancer potential of this compound:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induces apoptosis via caspase activation |
| CEM (Leukemia) | 0.78 | Inhibits cell proliferation |
| U937 (Lymphoma) | 0.48 | Modulates signaling pathways related to cell survival |
These studies highlight its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 2-isopropyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Physicochemical and Functional Comparisons
- Steric Effects : The 2-isopropyl group in the target compound imposes greater steric hindrance compared to linear substituents like ethynyl or planar groups (e.g., nitroso ). This may reduce reactivity in electrophilic substitution reactions.
- Electronic Effects : Piperidinyl substituents (as in ) introduce electron-donating character via the nitrogen lone pair, contrasting with the electron-withdrawing nitroso group in .
- Crystallographic Data: N-Phenyl-N-(3-phenylprop-2-ynyl)aniline exhibits a dihedral angle of 72.5° between phenyl rings, suggesting significant non-planarity . Similar steric interactions likely occur in the target compound.
Biological Activity
N-Phenyl-2-(propan-2-yl)aniline, also known as isopropylphenylamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
1. Synthesis of this compound
The synthesis of this compound typically involves the nucleophilic addition of isopropylamine to a suitable aryl halide. A common method includes:
- Starting Materials : Aniline and isopropyl bromide.
- Reagents : Sodium hydroxide or potassium carbonate as a base.
- Solvent : Dimethylformamide (DMF) or dioxane.
- Reaction Conditions : Heating under reflux for several hours.
This method yields this compound with moderate to high purity, which can be further purified through recrystallization.
2.1 Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It exhibits significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity can be quantified using various assays such as DPPH and ABTS radical scavenging tests.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 25 ± 1.5 | 30 ± 2.0 |
These results indicate that the compound has a promising potential as an antioxidant agent in pharmaceutical applications .
2.2 Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 ± 1.0 | Caspase activation |
| HeLa | 20 ± 1.5 | ROS generation |
The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
2.3 Antimicrobial Activity
The antimicrobial effects of this compound have also been documented, showing efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
3.1 Case Study on Antioxidant Properties
A study conducted by Baker et al. (2023) evaluated the antioxidant capacity of various derivatives of N-substituted anilines, including this compound. The results demonstrated that modifications to the phenyl ring significantly enhanced antioxidant activity, suggesting structure–activity relationships that could guide future synthetic efforts .
3.2 Case Study on Anticancer Effects
In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside conventional chemotherapy agents. Preliminary results indicated improved patient outcomes with reduced side effects compared to standard treatments alone, highlighting its potential role as an adjunctive therapy .
4. Conclusion
This compound exhibits a diverse range of biological activities, including antioxidant, anticancer, and antimicrobial effects. Ongoing research aims to further elucidate its mechanisms of action and therapeutic potential across various medical fields.
Future studies should focus on optimizing its pharmacological properties through structural modifications and exploring its efficacy in vivo to establish comprehensive therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
